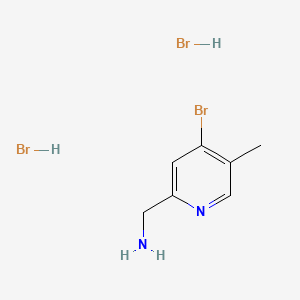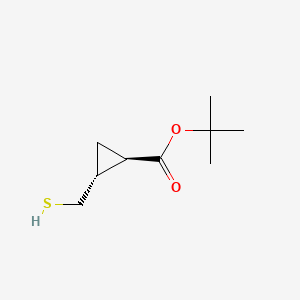![molecular formula C9H14O2 B13462422 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This structure is known for its high strain and three-dimensionality, making it an interesting subject for various scientific studies. The BCP motif has gained attention in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the bicyclo[1.1.1]pentane framework can be achieved through several methods:
Carbene Insertion: This involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are not extensively detailed in the literature.
Substitution: The BCP core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Radicals: Radical reactions are common, often involving hydrogen atom abstraction.
Nucleophiles: Nucleophilic additions are also prevalent, particularly in the formation of BCP boronates.
Major Products: The major products formed from these reactions typically include various substituted BCP derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid has several applications across different fields:
Mécanisme D'action
The mechanism by which 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid exerts its effects is primarily through its structural properties. The high strain and three-dimensionality of the BCP core allow it to interact uniquely with molecular targets, potentially enhancing binding affinity and selectivity . The compound can also serve as a bioisostere, replacing other functional groups to improve the pharmacokinetic properties of drug candidates .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.
Cubanes: Another highly strained, three-dimensional structure used in similar applications.
Higher Bicycloalkanes: These compounds share the three-dimensionality and strain characteristics of BCP derivatives.
Uniqueness: 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid stands out due to its specific substitution pattern, which can enhance its utility in drug discovery and materials science .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(1-bicyclo[1.1.1]pentanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2,7(10)11)9-3-6(4-9)5-9/h6H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
JLGCIQPDDSNAAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)C12CC(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)


![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)





![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)

![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)

